molecular formula C6H16Cl2N2 B597013 (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride CAS No. 10027-80-2

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

Cat. No.: B597013
CAS No.: 10027-80-2
M. Wt: 187.108
InChI Key: HEKOZXSZLOBKGM-RUTFAPCESA-N
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Description

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is commonly used as a building block in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride typically involves the reduction of the corresponding diketone or diol. One common method is the catalytic hydrogenation of 1,2-cyclohexanedione in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding diketone or diol.

    Reduction: It can be further reduced to form cyclohexane derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include cyclohexane derivatives, diketones, diols, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, depending on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce chirality in the reaction products. In biological systems, it may interact with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-Cyclohexane-1,2-diamine dihydrochloride: The enantiomer of the compound with opposite stereochemistry.

    Cyclohexane-1,2-diamine: The non-chiral version without the dihydrochloride salt.

    Cyclohexane-1,2-diol: A related compound with hydroxyl groups instead of amino groups.

Uniqueness

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its reactivity in various chemical transformations further enhance its utility in research and industrial applications.

Properties

IUPAC Name

(1S,2R)-cyclohexane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOZXSZLOBKGM-RUTFAPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743957
Record name (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10027-80-2
Record name (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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